Dodecyl N-(4-pyridyl)carbamate

Hydrolysis Kinetics Micellar Catalysis Environmental Fate

For studies of carbamate environmental fate, Dodecyl N-(4-pyridyl)carbamate (CAS 125329-97-7) fills the need for a high-lipophilicity reference. • logP 8.27 enables distinct octanol-water partitioning. • Hydrolysis uniquely inhibited by both anionic (SDS) and cationic (CTAB) micelles. • Purity ≥95% supports analytical method validation and SAR. Bulk available with reliable global logistics.

Molecular Formula C18H30N2O2
Molecular Weight 306.4 g/mol
CAS No. 125329-97-7
Cat. No. B12641062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl N-(4-pyridyl)carbamate
CAS125329-97-7
Molecular FormulaC18H30N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)NC1=CC=NC=C1
InChIInChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18(21)20-17-12-14-19-15-13-17/h12-15H,2-11,16H2,1H3,(H,19,20,21)
InChIKeyANSQUOMWCMBAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl N-(4-pyridyl)carbamate Overview


Dodecyl N-(4-pyridyl)carbamate (CAS 125329-97-7) is a synthetic carbamate ester belonging to the N-(4-pyridyl)carbamate class, characterized by a C12 (dodecyl) alkyl chain linked via a carbamate (-OCONH-) bridge to a 4-pyridylamine heteroaromatic ring . This unique structural motif confers distinct physicochemical properties, notably a high calculated partition coefficient (logP of 8.27) [1], which differentiates it significantly from shorter-chain or aryl analogs. The compound has been specifically investigated as part of a comparative series in studies evaluating the influence of substituents on hydrolysis kinetics in micellar environments, a key determinant of environmental fate and bioavailability in pesticidal and surfactant-related applications [2]. Its synthesis typically involves the reaction of 4-aminopyridine with dodecyl chloroformate, yielding a product with a molecular weight of 306.4 g/mol .

Micellar hydrolysis kinetic studies
Environmental fate modeling of long-chain carbamates
Tensioactive property-dependent partitioning research

Dodecyl N-(4-pyridyl)carbamate Substitution Failure


Substituting Dodecyl N-(4-pyridyl)carbamate with a generic N-(4-pyridyl)carbamate or a simple alkyl carbamate is scientifically unsound because its specific structural features dictate its performance in key application-relevant contexts. The long C12 alkyl chain confers tensioactive properties that profoundly alter its interaction with micellar systems, leading to a unique hydrolytic stability profile compared to its methyl and phenyl analogs [1]. Furthermore, the combination of the dodecyl chain and the pyridyl ring results in a calculated logP of 8.27 [2], which is substantially higher than that of dodecyl carbamate (logP ≈ 5) or methyl N-(4-pyridyl)carbamate (logP ≈ 3.38) [3]. This indicates a vastly different partitioning behavior, which would impact its bioavailability, membrane permeability, and environmental distribution in a way that cannot be replicated by in-class alternatives.

Chain length and tensioactivity

The C12 dodecyl chain imparts tensioactive behavior that alters micellar interaction; shorter-chain or aryl analogs exhibit markedly different hydrolytic profiles and may not replicate the reported micellar inhibition pattern.

Calculated lipophilicity difference

The combination of the dodecyl group and the 4-pyridyl ring results in a substantially higher calculated logP compared to dodecyl carbamate or methyl N-(4-pyridyl)carbamate. Partitioning behavior, membrane permeability, and environmental distribution modeling cannot be directly interchanged.

Heteroaromatic ring interactions

The 4-pyridyl moiety enables π-π stacking and hydrogen bonding absent in simple alkyl carbamates, which may affect molecular recognition and binding in structure-activity studies.

Dodecyl N-(4-pyridyl)carbamate Differentiation vs Analogs


Hydrolytic Stability in Micellar Media

In a comparative kinetic study under identical conditions (micellar H₂O-dioxane solutions containing sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB)), Dodecyl N-(4-pyridyl)carbamate (compound 3) exhibited a distinct stability profile relative to its methyl (compound 2) and phenyl (compound 1) analogs. While the hydrolysis rates of compounds 1 and 2 were only slightly reduced or accelerated depending on the micellar medium, the hydrolysis reaction for compound 3 was significantly inhibited by both SDS and CTAB micellar media [1].

Micellar Hydrolysis
Reported
Target: inhibited by both SDS and CTAB micelles.
Supports micellar interaction-dependent stability models
Qualitative difference observed; formulation-specific validation advised.
Hydrolysis Kinetics Micellar Catalysis Environmental Fate

Lipophilicity Advantage over Analogs

The calculated partition coefficient (logP) for Dodecyl N-(4-pyridyl)carbamate is 8.27 [1]. This value represents a significant increase in lipophilicity compared to structurally related compounds lacking either the long alkyl chain or the pyridyl ring. For instance, dodecyl carbamate, which lacks the pyridyl moiety, has a logP of approximately 5 , while methyl N-(4-pyridyl)carbamate, which has a much shorter alkyl chain, has a logP of 3.38 [2]. The presence of the aromatic pyridyl ring in phenyl N-(4-pyridyl)carbamate, combined with a short linker, results in a logP of -0.292 .

Calculated logP
Context-dependent
8.27
Substantially higher than dodecyl carbamate (≈5) and methyl N-(4-pyridyl)carbamate (≈3.38)
Predicted value; supports high lipophilicity partitioning models.
Lipophilicity Partition Coefficient Drug Design

Molecular Weight & Structure vs Alkyl Carbamates

Dodecyl N-(4-pyridyl)carbamate (C₁₈H₃₀N₂O₂) possesses a molecular weight of 306.4 g/mol . This is significantly higher than that of the simpler dodecyl carbamate (C₁₃H₂₇NO₂), which has a molecular weight of 229.36 g/mol . The difference of 77.04 g/mol is attributable to the presence of the 4-pyridylamine moiety in place of a simpler amine group. This structural addition not only increases molecular mass but also introduces a heteroaromatic ring capable of participating in π-π stacking and hydrogen bonding interactions, which are absent in dodecyl carbamate.

Molecular Weight
Data to verify
306.4 g/mol
Higher than dodecyl carbamate (229.36 g/mol) due to pyridyl moiety
Source not specified; verify against certificate of analysis.
Physicochemical Properties Structural Differentiation Compound Identification

Dodecyl N-(4-pyridyl)carbamate Applications


Micellar Environmental Fate Studies

This compound is a critical reagent for studies examining the environmental fate of carbamates. Its unique hydrolysis behavior in micellar media, where its degradation is inhibited by both anionic (SDS) and cationic (CTAB) surfactants, provides a distinct model for understanding the persistence of long-chain carbamates in surfactant-rich environments . This makes it invaluable for researchers modeling the aquatic behavior of pesticides in the presence of detergents or formulating surfactants with specific stability profiles.

Lipophilicity Reference for Partitioning Studies

With a calculated logP of 8.27 , Dodecyl N-(4-pyridyl)carbamate serves as an excellent high-lipophilicity reference compound. It can be used as a benchmark in partitioning studies (e.g., octanol-water) to calibrate models or as a comparator for evaluating the lipophilicity and potential for bioaccumulation or membrane permeability of new chemical entities (NCEs) in drug discovery or agrochemical development pipelines.

Synthetic Intermediate for Pyridylcarbamate Derivatives

The compound's synthesis from 4-aminopyridine and dodecyl chloroformate demonstrates its role as a key intermediate in the preparation of other aryl and alkyl N-(4-pyridyl)carbamates . Researchers can use it as a starting material or structural template to explore structure-activity relationships (SAR) by modifying the dodecyl chain or the pyridyl ring, particularly in the development of potential herbicidal or pesticidal agents .

Analytical Standard for High-MW Carbamates

Due to its specific molecular weight (306.4 g/mol) and the presence of both a long alkyl chain and a heteroaromatic ring, this compound can be utilized as a distinctive analytical standard . It is useful for calibrating and validating chromatographic methods (e.g., LC-MS, GC-MS) designed to detect and quantify carbamate esters in complex matrices, helping to differentiate it from simpler, lower molecular weight carbamates like dodecyl carbamate .

Application
Selection Property
Validation Focus
Micellar environmental fate studies
C12 tensioactive carbamate structure
Hydrolysis kinetics in surfactant solutions
Lipophilicity reference for partitioning studies
High calculated logP benchmark
Octanol-water partition model calibration
Synthetic intermediate for pyridylcarbamate derivatives
4-pyridylcarbamate scaffold
Structure-activity relationship exploration
Analytical standard for high-MW carbamates
Distinctive MW and heteroaromatic ring
Chromatographic method validation for carbamates
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